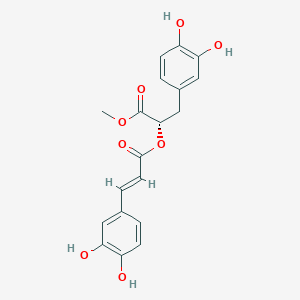![molecular formula C8H13N3O B12929050 1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-21-1](/img/structure/B12929050.png)
1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone is a chemical compound with a unique structure that includes an imidazole ring substituted with an isopropylamino group and an ethanone moiety
準備方法
The synthesis of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-(isopropylamino)ethanol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, refluxing, and purification through techniques like chromatography .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
化学反応の分析
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学的研究の応用
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. For example, it may interact with adrenergic receptors, influencing cardiovascular and respiratory functions .
Molecular targets and pathways involved include:
Receptors: The compound may bind to adrenergic receptors, affecting signal transduction pathways.
Enzymes: It may inhibit or activate specific enzymes, altering metabolic processes.
Ion Channels: The compound may modulate ion channels, affecting cellular excitability and neurotransmission.
類似化合物との比較
1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
Isoprenaline: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Isoproterenol: Another beta-adrenergic agonist with similar pharmacological properties.
The uniqueness of 1-(2-(Isopropylamino)-1H-imidazol-4-yl)ethanone lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
88723-21-1 |
|---|---|
分子式 |
C8H13N3O |
分子量 |
167.21 g/mol |
IUPAC名 |
1-[2-(propan-2-ylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H13N3O/c1-5(2)10-8-9-4-7(11-8)6(3)12/h4-5H,1-3H3,(H2,9,10,11) |
InChIキー |
YZADTNVRAJZJSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC=C(N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


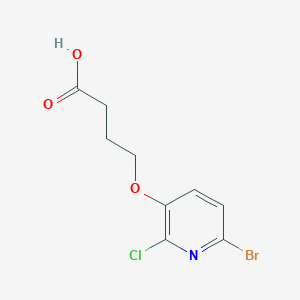

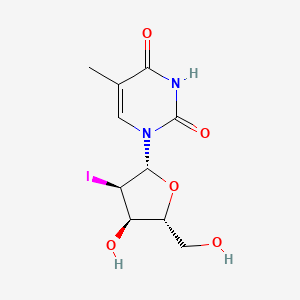
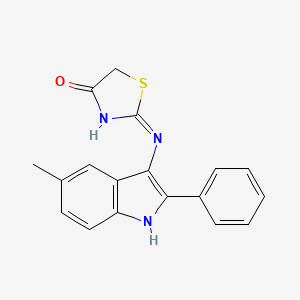
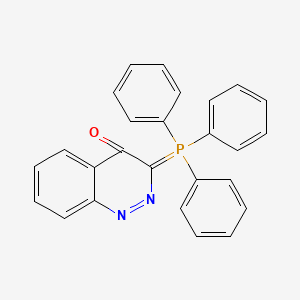
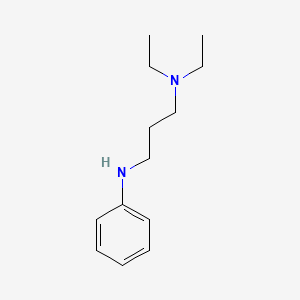
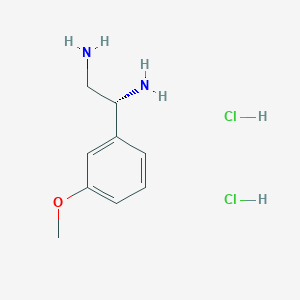
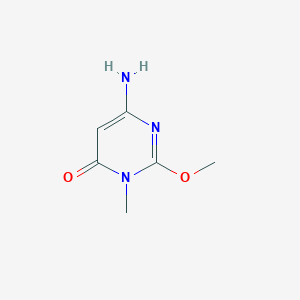
![4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12929016.png)
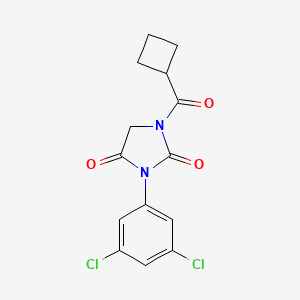
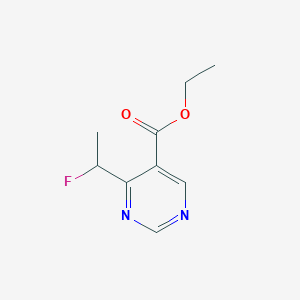
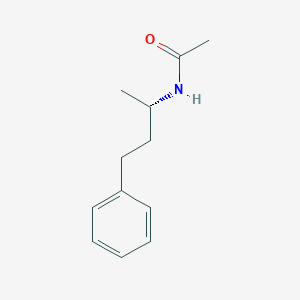
![5H-Thiazolo[3,2-a]pyrimidine, 6,7-dihydro-2-methyl-3-phenyl-](/img/structure/B12929043.png)
